molecular formula C24H25N7O6 B2445328 (E)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-8-(2-(3-nitrobenzylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione CAS No. 375842-59-4

(E)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-8-(2-(3-nitrobenzylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2445328
CAS No.: 375842-59-4
M. Wt: 507.507
InChI Key: QMUCALNYABMXIW-BRJLIKDPSA-N
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Description

(E)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-8-(2-(3-nitrobenzylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C24H25N7O6 and its molecular weight is 507.507. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Synthesis and Structure Elucidation

    Studies on the synthesis of purine derivatives, similar to the requested compound, reveal insights into their structural characteristics. For instance, Gobouri (2020) discusses the synthesis of new 6-purineselenyl and 8-(1,3,4-thiadiazolyl)-7-benzyl-1,3-dimethyl-1H-purine-2,6-(3H,7H)-dione derivatives, elaborating on their structural elucidation using spectroscopic methods (Gobouri, 2020).

  • Molecular Geometry and Conformation

    Karczmarzyk et al. (1995) investigated compounds with structural similarity, providing insights into their molecular geometry and conformation, which is crucial for understanding the chemical behavior of such compounds (Karczmarzyk, Karolak‐Wojciechowska, & Pawłowski, 1995).

Potential Biological and Pharmacological Applications

  • Antidepressant and Anxiolytic Properties

    A study by Chłoń-Rzepa et al. (2013) on arylpiperazine derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-diones, which are structurally related to the requested compound, highlighted their potential as 5-HT1A, 5-HT2A, and 5-HT7 receptor ligands with antidepressant and anxiolytic properties (Chłoń-Rzepa et al., 2013).

  • Cardiovascular Activity

    Research by Chłoń-Rzepa et al. (2004) on 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3- piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones demonstrated significant antiarrhythmic and hypotensive activity, suggesting potential cardiovascular applications for similar compounds (Chłoń-Rzepa, Pawłowski, Zygmunt, Filipek, & Maciag, 2004).

  • Antihistaminic Activity

    Pascal et al. (1985) synthesized and evaluated purine derivatives for antihistaminic activity. Their research provides a foundation for understanding how similar compounds could be used in treating allergies (Pascal, Beranger, Pinhas, Poizot, & Désiles, 1985).

  • Anti-Proliferative Agents in Cancer Therapy

    A study by Sucharitha et al. (2021) on triazolo[4',5':3,4] pyrrolo[2,1-f]purine derivatives, similar in structure to the requested compound, highlighted their potential as anti-proliferative agents against various cancer cell lines (Sucharitha, Kumar, Ravinder, Reddy, & Narsimha, 2021).

Properties

IUPAC Name

7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-8-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazinyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N7O6/c1-15-7-4-5-10-19(15)37-14-18(32)13-30-20-21(28(2)24(34)29(3)22(20)33)26-23(30)27-25-12-16-8-6-9-17(11-16)31(35)36/h4-12,18,32H,13-14H2,1-3H3,(H,26,27)/b25-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMUCALNYABMXIW-BRJLIKDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(CN2C3=C(N=C2NN=CC4=CC(=CC=C4)[N+](=O)[O-])N(C(=O)N(C3=O)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1OCC(CN2C3=C(N=C2N/N=C/C4=CC(=CC=C4)[N+](=O)[O-])N(C(=O)N(C3=O)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N7O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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